molecular formula C8H12N2O2 B2928580 1-Isobutyl-1,4-dihydropyrazine-2,3-dione CAS No. 1550096-51-9

1-Isobutyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2928580
CAS No.: 1550096-51-9
M. Wt: 168.196
InChI Key: UBJADORVSNCNPQ-UHFFFAOYSA-N
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Description

1-Isobutyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound with a pyrazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound features a pyrazinone ring substituted with an isobutyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1,4-dihydropyrazine-2,3-dione typically involves the cyclization of acyclic precursors. One common method includes the use of α-amino acid-derived units, which undergo cyclization to form the pyrazinone ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the pyrazinone ring, leading to the formation of dihydropyrazine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the pyrazinone ring, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

1-Isobutyl-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    2(1H)-Pyrazinone: A related compound with a similar pyrazinone core but different substituents.

    Deoxyaspergillic Acid: A natural product with a pyrazinone structure, known for its biological activities.

    Favipiravir: An antiviral drug with a pyrazinone core, used to treat influenza and other viral infections.

Uniqueness: 1-Isobutyl-1,4-dihydropyrazine-2,3-dione is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methylpropyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(11)8(10)12/h3-4,6H,5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJADORVSNCNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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